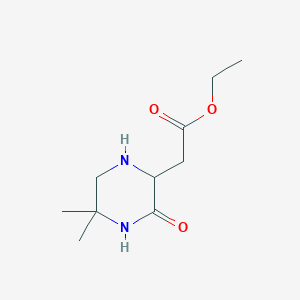![molecular formula C13H10N2O B13891514 Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- CAS No. 62455-71-4](/img/structure/B13891514.png)
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is a versatile organic compound with the molecular formula C13H10N2O. It is a derivative of benzonitrile, where the nitrile group is substituted with a 2-oxo-1(2H)-pyridinylmethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to yield benzonitrile. This process can be carried out under mild reaction conditions with the use of phase transfer catalysts and solvents like DMF .
Industrial Production Methods: Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. This method is advantageous due to its scalability and efficiency .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nitrile groups in benzonitrile can be substituted with various nucleophiles to form a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Benzonitrile: The parent compound with a simple nitrile group.
3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile: A structurally similar compound with a benzoxazole ring instead of a pyridine ring.
3-[(2-Oxo-1-pyrrolidinyl)methyl]benzonitrile: Another derivative with a pyrrolidine ring.
Uniqueness: Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]- is unique due to the presence of the 2-oxo-1(2H)-pyridinyl group, which imparts distinct chemical and biological properties compared to other benzonitrile derivatives.
Propriétés
Numéro CAS |
62455-71-4 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-[(2-oxopyridin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-3-5-12(8-11)10-15-7-2-1-6-13(15)16/h1-8H,10H2 |
Clé InChI |
ADTFNZKIEHMPOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CC2=CC(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
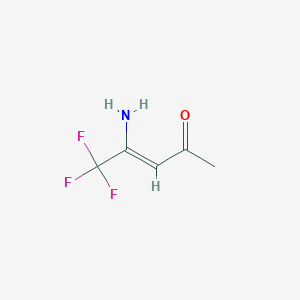
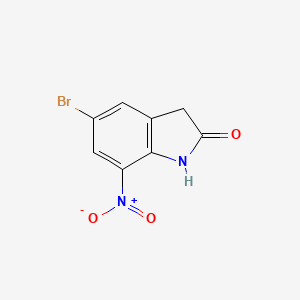
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)

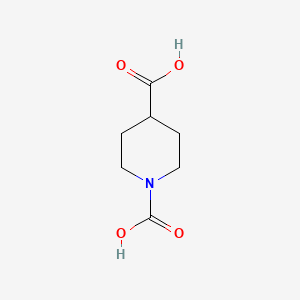
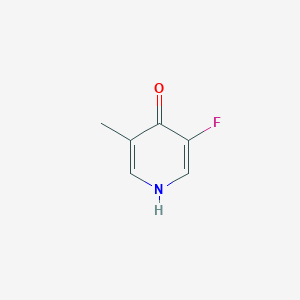

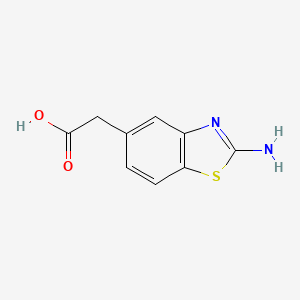
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)


